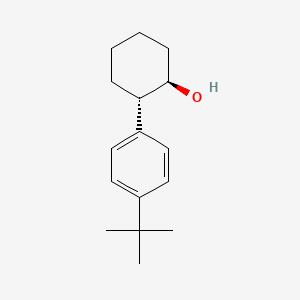

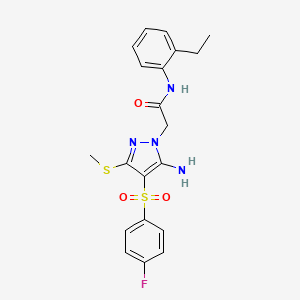

![molecular formula C19H17F3N4O3S B3013952 N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 899747-18-3](/img/structure/B3013952.png)

N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their biological activities. For instance, a similar compound, NK3201, has been studied for its ability to inhibit chymase, an enzyme involved in cardiovascular diseases, and was found to prevent intimal hyperplasia in balloon-injured arteries in dogs .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simpler precursors. The synthesis of perfluoro-[N-(4-pyridyl)acetamide], a compound with some structural similarities, was achieved through direct fluorination of its sodium salt, which in turn was derived from pentafluoropyridine . Although the exact synthesis of the compound is not detailed in the provided papers, similar strategies involving the functionalization of aromatic systems and the construction of heterocyclic rings may be applicable.

Molecular Structure Analysis

The molecular structure of N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide likely features a tetrahydropyrido[2,3-d]pyrimidin ring system, which is a bicyclic structure containing nitrogen atoms. This core is substituted with a trifluoromethyl group, suggesting the presence of a strong electron-withdrawing effect that could influence the compound's reactivity and binding affinity to biological targets. The acetamide moiety is a common functional group in drug molecules, contributing to the compound's solubility and potential interactions with enzymes or receptors.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The trifluoromethyl group is known for its stability and resistance to metabolic degradation, which could enhance the compound's bioavailability. The thioacetamide group could potentially undergo nucleophilic substitution reactions, depending on the surrounding chemical environment. The pyrimidinone moiety might engage in hydrogen bonding and other non-covalent interactions, which are crucial for the biological activity of many drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple ring systems and functional groups suggests that it would have a moderate to high molecular weight, which could affect its solubility and distribution in biological systems. The trifluoromethyl group would likely increase the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. The acetamide group could improve water solubility, which is important for oral bioavailability.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of compounds within the chemical framework similar to the given compound. These efforts aim to develop new molecules with specific properties, such as antimicrobial activities or potential use as diagnostic tools. For example, the work on the preparation of new series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives showcased their synthesis and in vitro antimicrobial activity evaluation, highlighting their potential as antibacterial agents against various strains (Kerru et al., 2019).

Diagnostic Applications

In the diagnostic field, compounds structurally related to the one have been used to develop selective radioligands for imaging. An example includes the synthesis of [18F]PBR111, a compound designed for positron emission tomography (PET) imaging of the translocator protein (18 kDa), which plays a role in neuroinflammation. This research demonstrates the application of such compounds in the development of diagnostic tools for medical imaging (Dollé et al., 2008).

Herbicidal Activity

Additionally, the chemical scaffold of the provided compound has been utilized in the design of molecules with herbicidal properties. One study reported the synthesis and evaluation of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, which showed significant herbicidal activity against various dicotyledonous weeds. This research highlights the potential agricultural applications of these compounds (Wu et al., 2011).

Eigenschaften

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O3S/c1-10-8-23-16-14(17(28)26(3)18(29)25(16)2)15(10)30-9-13(27)24-12-6-4-11(5-7-12)19(20,21)22/h4-8H,9H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBDLXPWNHYNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

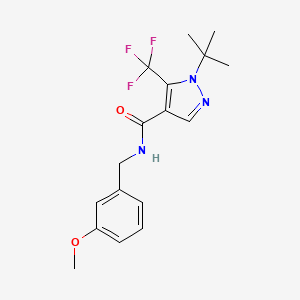

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

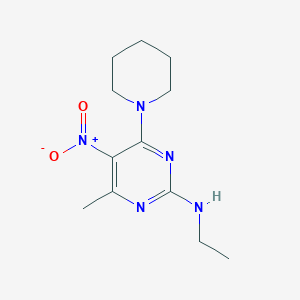

![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)

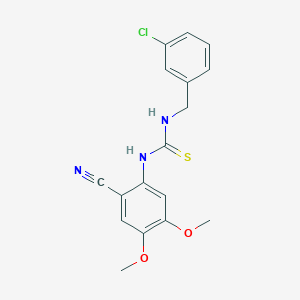

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)

![Diethyl 2-(((5-([1,1'-biphenyl]-4-ylcarbamoyl)-4-phenylthiazol-2-yl)amino)methylene)malonate](/img/structure/B3013892.png)